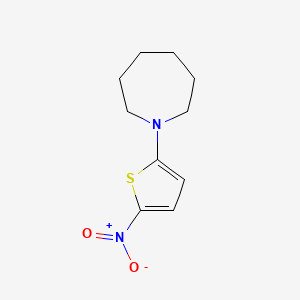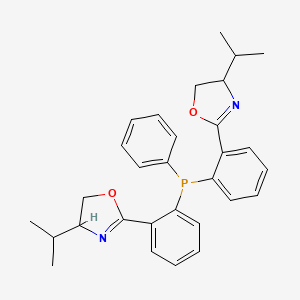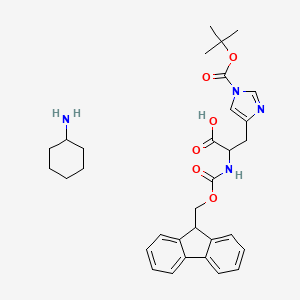
Fmoc-his(tau-boc)-oh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-his(tau-boc)-oh: is a derivative of histidine, an essential amino acid, used primarily in peptide synthesis. The compound is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group. These protecting groups are crucial in preventing unwanted reactions during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-his(tau-boc)-oh typically involves the protection of the histidine amino acid. The Fmoc group is introduced to protect the amino group, while the Boc group protects the imidazole side chain. The process generally involves:
Fmoc Protection: Histidine is reacted with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium carbonate.
Boc Protection: The tau nitrogen of the imidazole ring is protected using Boc anhydride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, often using automated peptide synthesizers to ensure precision and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the Boc group can be removed using acidic conditions like trifluoroacetic acid.
Coupling Reactions: The compound can undergo peptide coupling reactions using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in DMF (dimethylformamide).
Boc Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling Reagents: HBTU, DIC, or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products:
Deprotected Histidine: After removal of protecting groups.
Peptides: When coupled with other amino acids.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Used in the stepwise synthesis of peptides, allowing for the creation of complex sequences.
Biology:
Protein Engineering: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine:
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Employed in the production of synthetic peptides for various industrial applications.
Mecanismo De Acción
Mechanism: The compound itself does not have a direct mechanism of action but serves as a building block in peptide synthesis. The protecting groups prevent unwanted side reactions, ensuring that the desired peptide sequence is synthesized accurately.
Molecular Targets and Pathways: As a protected amino acid, it does not interact with biological targets directly. peptides synthesized using Fmoc-his(tau-boc)-oh can interact with various molecular targets depending on their sequence and structure.
Comparación Con Compuestos Similares
Fmoc-his(Trt)-oh: Histidine protected with a trityl group instead of Boc.
Boc-his(Fmoc)-oh: Histidine with reversed protection groups.
Fmoc-lys(Boc)-oh: Lysine protected with Fmoc and Boc groups.
Uniqueness: Fmoc-his(tau-boc)-oh is unique in its dual protection, allowing for selective deprotection and precise peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protecting groups are necessary.
Propiedades
IUPAC Name |
cyclohexanamine;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6.C6H13N/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;7-6-4-2-1-3-5-6/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31);6H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEXYAHZNOKVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)
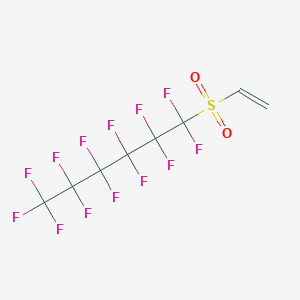
![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride](/img/structure/B12516955.png)
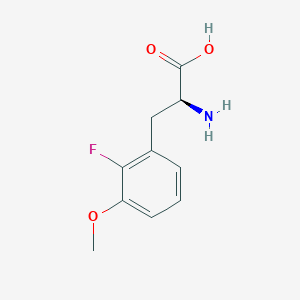
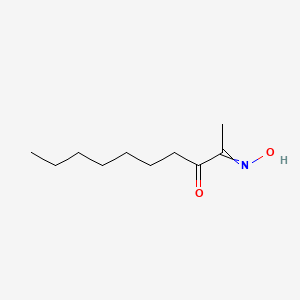
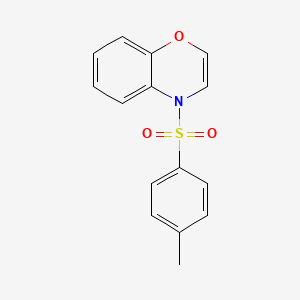
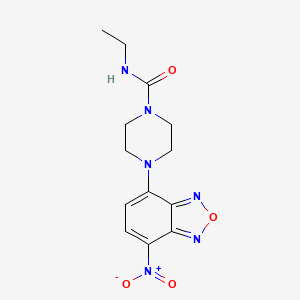

![tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane](/img/structure/B12516995.png)
![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)
![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)
![1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B12517007.png)
